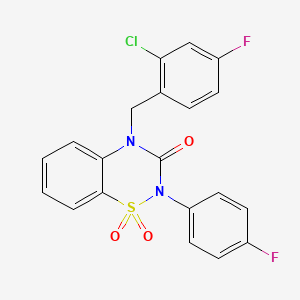

4-(2-chloro-4-fluorobenzyl)-2-(4-fluorophenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-(2-chloro-4-fluorobenzyl)-2-(4-fluorophenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide" is a derivative of the benzothiadiazine class, which is known for its pharmacological relevance. Compounds within this class have been studied for various biological activities, including anticancer, anti-HIV, and as ATP-sensitive potassium channel openers .

Synthesis Analysis

The synthesis of related benzothiadiazine derivatives often involves the use of multireactive building blocks, such as 4-chlorocoumarin-3-sulfonyl chloride, which can react with bidentate nucleophiles to form fused heterocycles . However, these heterocycles can be unstable and prone to ring opening . Other methods include the use of 4-chloro-2-fluoro-5-nitrobenzoic acid, which can be used to prepare various nitrogenous heterocycles . The synthesis can also involve ring contraction of dihydrobenzo[f][1,2,5]thiadiazepine dioxides to access benzothiazine dioxides, which are of interest due to their biological and medicinal applications .

Molecular Structure Analysis

The molecular structure of benzothiadiazine derivatives can be confirmed through spectroscopic methods such as NMR and mass spectrometry, as well as X-ray crystallography . These analyses reveal the planarity of the imidazo-thiadiazole entity and the presence of intramolecular hydrogen bonding, which can influence the molecule's stability and reactivity .

Chemical Reactions Analysis

Benzothiadiazine derivatives can undergo various chemical reactions, including interactions with ATP-sensitive potassium channels. The introduction of different substituents can significantly affect the potency and tissue selectivity of these compounds . For example, the presence of fluorine atoms or a methoxy group can generate potent and selective inhibitors of insulin release .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiadiazine derivatives are influenced by their molecular structure. The presence of halogen atoms like chlorine and fluorine can affect the compound's reactivity and stability . The supramolecular interactions, such as hydrogen bonding and π-π stacking, contribute to the molecular packing and can affect the solubility and crystalline properties of these compounds .

Scientific Research Applications

Synthesis and Structural Analysis

- The synthesis and crystal structure analysis of derivatives of this compound have been explored. For example, the synthesis of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole and its chlorophenyl derivative has been described, with their structures confirmed by X-ray crystal structure analyses (Banu et al., 2014).

Antitumor Properties

- Fluorinated derivatives of benzothiazoles, which are structurally related to the queried compound, have shown potent cytotoxic effects in vitro in sensitive human breast cell lines, highlighting their potential as antitumor agents (Hutchinson et al., 2001).

Pharmacological Development

- The development of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles, related to the queried compound, has been studied for their potent antitumor properties and potential suitability for clinical evaluation (Bradshaw et al., 2002).

Cognitive Enhancement

- A study on 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides, a class of compounds closely related to the queried compound, revealed their potential as cognitive enhancers through the potentiation of AMPA receptors (Francotte et al., 2010).

Antimicrobial Activity

- The antimicrobial activity of certain derivatives, such as 4H-1,4-Benzothiazine, has been explored, with some compounds showing promising results against Gram-positive bacteria and fungi (Armenise et al., 2012).

Interaction Studies

- The interaction of this compound's derivatives with biological receptors has been investigated, such as the affinity towards adenosine receptors in the case of 1,2,3-triazolo[4,5-d]pyrimidines derivatives (Betti et al., 1999).

properties

IUPAC Name |

4-[(2-chloro-4-fluorophenyl)methyl]-2-(4-fluorophenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClF2N2O3S/c21-17-11-15(23)6-5-13(17)12-24-18-3-1-2-4-19(18)29(27,28)25(20(24)26)16-9-7-14(22)8-10-16/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWRLJTFIFIJNAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=O)N(S2(=O)=O)C3=CC=C(C=C3)F)CC4=C(C=C(C=C4)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClF2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 3-(3,4-dimethoxyphenyl)acrylate](/img/structure/B2542084.png)

![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2542086.png)

![(Z)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetamide](/img/structure/B2542089.png)

![6-Chloro-2-cyclopropylimidazo[1,2-a]pyridine](/img/structure/B2542096.png)

![ethyl 2-amino-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2542098.png)

![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2542101.png)

![Imidazo[1,5-a]pyrazine,5,6,7,8-tetrahydro-1-(1-methylethyl)-](/img/structure/B2542105.png)

![2-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2542106.png)